molecular formula C5H7Br B6611791 (1-bromoethenyl)cyclopropane CAS No. 1935324-63-2

(1-bromoethenyl)cyclopropane

Cat. No.: B6611791
CAS No.: 1935324-63-2
M. Wt: 147.01 g/mol
InChI Key: QMOJJUDKSYXHAH-UHFFFAOYSA-N
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Description

(1-Bromoethenyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-bromoethenyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with acetylene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylmethyl bromide reacts with acetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Bromoethenyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) are used in addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.

    Cyclopropane Ring Opening: Acidic or basic conditions can induce ring-opening reactions.

Major Products Formed

Scientific Research Applications

(1-Bromoethenyl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-bromoethenyl)cyclopropane involves its interaction with various molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromoethenyl)cyclopropane is unique due to the presence of both a bromoethenyl group and a cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. The strained nature of the cyclopropane ring, combined with the reactivity of the bromoethenyl group, makes it a versatile compound for various chemical transformations .

Properties

IUPAC Name

1-bromoethenylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJJUDKSYXHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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